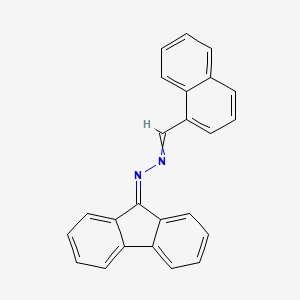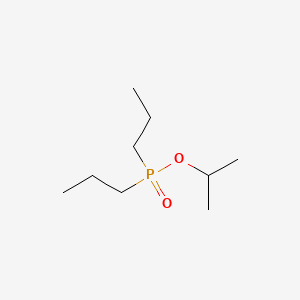
Phosphinic acid, dipropyl-, isopropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphinic acid, dipropyl-, isopropyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their derivatives. These compounds are characterized by the presence of a phosphorus atom bonded to two alkyl or aryl groups and one hydrogen atom. Phosphinic acid derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, dipropyl-, isopropyl ester typically involves the esterification of phosphinic acids with alcohols. One common method is the reaction of dipropylphosphinic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Another approach involves the use of orthosilicates for the esterification of monosubstituted phosphinic acids. This method provides excellent yields and is a convenient alternative to more commonly employed reactions with diazomethane or carbodiimide .
Industrial Production Methods
Industrial production of phosphinic acid esters often involves large-scale esterification processes. These processes are optimized for high yields and purity, and they may utilize continuous flow reactors to enhance efficiency. The choice of catalysts and reaction conditions is crucial to ensure the desired product quality and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, dipropyl-, isopropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding phosphinic acid and alcohol.
Oxidation: Phosphinic acid esters can be oxidized to form phosphonic acids.
Substitution: The ester group can be substituted with other functional groups using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide, molecular iodine.
Substitution: Alkyl halides, amines.
Major Products Formed
Hydrolysis: Dipropylphosphinic acid and isopropyl alcohol.
Oxidation: Dipropylphosphonic acid.
Substitution: Various substituted phosphinic acid derivatives.
Scientific Research Applications
Phosphinic acid, dipropyl-, isopropyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, dipropyl-, isopropyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by mimicking the transition state of enzyme-catalyzed reactions, thereby blocking the active site and preventing substrate binding . The specific pathways and molecular targets depend on the particular application and the structure of the derivative being studied.
Comparison with Similar Compounds
Phosphinic acid, dipropyl-, isopropyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds have a similar structure but contain a phosphorus-carbon bond instead of a phosphorus-hydrogen bond.
Phosphonates: These are esters of phosphonic acids and are used in similar applications, including as enzyme inhibitors and flame retardants.
Phosphates: These compounds have a tetrahedral geometry and are widely used in biochemistry and industrial applications.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it valuable in various chemical and industrial processes.
Properties
CAS No. |
23887-13-0 |
|---|---|
Molecular Formula |
C9H21O2P |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
1-[propan-2-yloxy(propyl)phosphoryl]propane |
InChI |
InChI=1S/C9H21O2P/c1-5-7-12(10,8-6-2)11-9(3)4/h9H,5-8H2,1-4H3 |
InChI Key |
WERONCNJUJJFEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCP(=O)(CCC)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
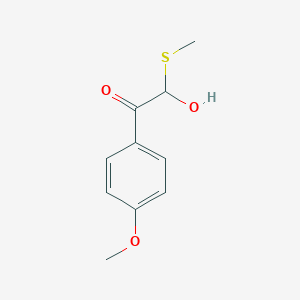
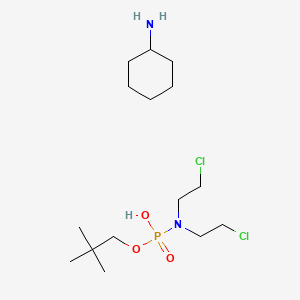
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
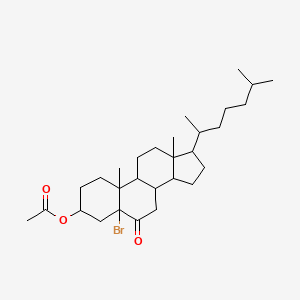

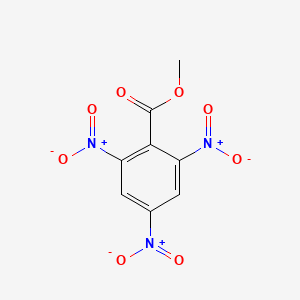
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
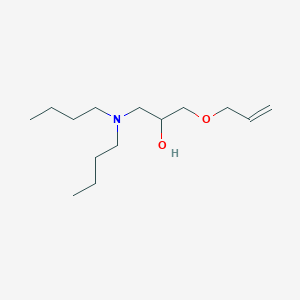
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
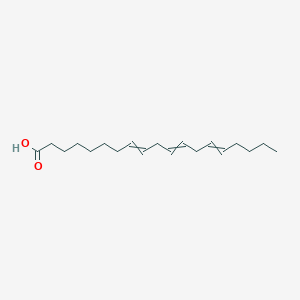
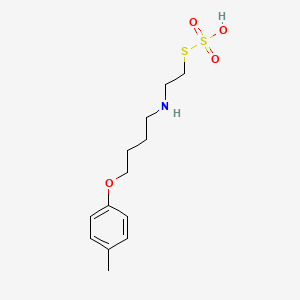
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
